molecular formula C23H15ClN4O2 B6119851 2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6119851
M. Wt: 414.8 g/mol
InChI Key: WYPBSFUERFXPOS-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridylmethyl group attached to a pyrido-naphthyridine core. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrido-Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Pyridylmethyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(3-pyridylmethyl)urea: This compound has a similar structure but differs in the core scaffold and functional groups.

    1-(2-chlorophenyl)-3-(3-pyridylmethyl)urea: Another similar compound with variations in the position of the chlorophenyl group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c24-16-4-1-5-17(11-16)28-10-7-21-19(23(28)30)12-18-20(26-21)6-9-27(22(18)29)14-15-3-2-8-25-13-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPBSFUERFXPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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